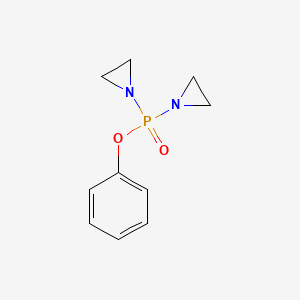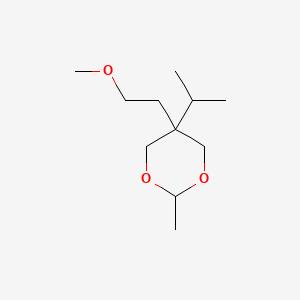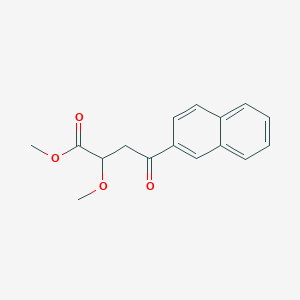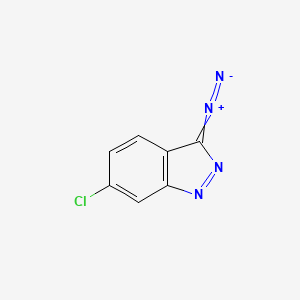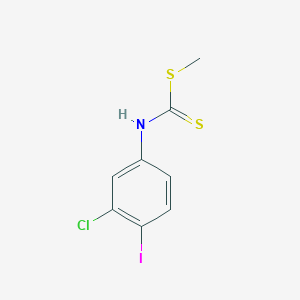
7,9-Hexadecadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Hexadecadiyne is an organic compound characterized by the presence of two carbon-carbon triple bonds. It has the molecular formula C16H26 and a molar mass of 218.38 g/mol. This compound is a colorless to slightly yellow liquid, soluble in organic solvents such as ether and dimethylformamide. It is used as an intermediate in organic synthesis and as an additive in lubricants and plastic plasticizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Hexadecadiyne typically involves the reaction of a halogenated alkyne with a metal alkyne, catalyzed by an alkali metal or a transition metal. One common method is the Sonogashira coupling reaction, where vinylidene chloride reacts with 1-octyne in the presence of a palladium catalyst and copper(I) iodide .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with adjustments to optimize yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 7,9-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7,9-Hexadecadiyne has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of unsaturated polymers and other complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as an additive in lubricants, plasticizers, and other industrial products
Wirkmechanismus
The mechanism of action of 7,9-Hexadecadiyne involves its ability to participate in various chemical reactions due to the presence of carbon-carbon triple bonds. These triple bonds make it highly reactive, allowing it to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Decadiyne
- 1,5-Hexadiyne
- 1,7-Octadiyne
Comparison: 7,9-Hexadecadiyne is unique due to its specific molecular structure, which includes two carbon-carbon triple bonds at the 7th and 9th positions. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 1,3-Decadiyne has triple bonds at the 1st and 3rd positions, leading to different reactivity and applications .
Eigenschaften
CAS-Nummer |
18277-20-8 |
|---|---|
Molekularformel |
C16H26 |
Molekulargewicht |
218.38 g/mol |
IUPAC-Name |
hexadeca-7,9-diyne |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
NBHZWTSKGTYSSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC#CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
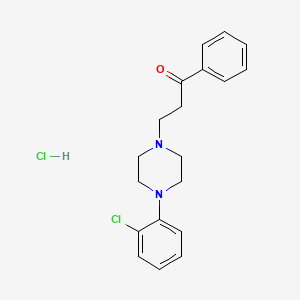
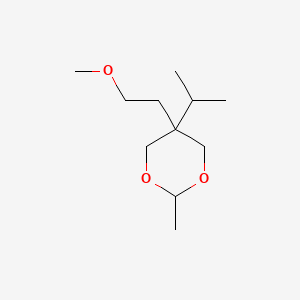
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)



